Product packaging for 5-(2-chlorophenyl)-1H-indole(Cat. No.:)

5-(2-chlorophenyl)-1H-indole

Cat. No.: B12840008
M. Wt: 227.69 g/mol
InChI Key: INEDHQBEXZCAPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(2-Chlorophenyl)-1H-indole is a synthetic compound characterized by an indole core structure substituted at the 5-position with a 2-chlorophenyl group. Its molecular formula is C₁₄H₁₀ClN, and it has a molecular weight of 227.69 g/mol. The compound has a density of approximately 1.3 g/cm³ and a boiling point near 423.3 °C. This compound serves as a versatile scaffold in medicinal chemistry, demonstrating significant potential in pharmacological research. It has shown promising anti-proliferative activity against various human cancer cell lines, making it a valuable intermediate in the development of novel anticancer agents. Its mechanism of action is multi-faceted, including the induction of apoptosis (programmed cell death) in cancer cells and dose-dependent growth arrest. Studies on related indole derivatives indicate potential involvement in the modulation of key pathways, such as EGFR and p53-MDM2, which are critical in tumorigenesis and cancer cell survival. Furthermore, this compound exhibits anti-inflammatory effects , likely through the inhibition of specific enzymes involved in inflammatory pathways. Its reactivity allows for further functionalization; it can be oxidized to form quinones using agents like potassium permanganate and readily participates in electrophilic aromatic substitution reactions typical for indole derivatives. This product is intended for research purposes and is strictly for Research Use Only . It is not designed or approved for human therapeutic, diagnostic, or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10ClN B12840008 5-(2-chlorophenyl)-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10ClN

Molecular Weight

227.69 g/mol

IUPAC Name

5-(2-chlorophenyl)-1H-indole

InChI

InChI=1S/C14H10ClN/c15-13-4-2-1-3-12(13)10-5-6-14-11(9-10)7-8-16-14/h1-9,16H

InChI Key

INEDHQBEXZCAPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC3=C(C=C2)NC=C3)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 5 2 Chlorophenyl 1h Indole and Its Derivatives

Modern Approaches to Indole (B1671886) Core Construction

The construction of the indole nucleus has evolved significantly from classical methods to more efficient and versatile transition metal-catalyzed and organometallic strategies. researchgate.net These modern approaches offer greater control over substitution patterns and functional group tolerance, which is crucial for synthesizing complex molecules like 5-(2-chlorophenyl)-1H-indole.

Transition Metal-Catalyzed Cyclization Strategies

Transition metal catalysis has revolutionized indole synthesis, providing powerful tools for the construction of the heterocyclic core through various cyclization reactions. researchgate.netacs.org These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds in a single catalytic cycle, leading to high efficiency and atom economy.

Palladium-catalyzed reactions are particularly prominent in this area. mdpi.com For instance, the palladium-catalyzed intramolecular C-N bond formation from suitably substituted anilines and enamines presents a robust route to C2/C3-substituted indoles. bohrium.com Another powerful strategy is the palladium-catalyzed aminoarylation of alkynes, which can be followed by cyclization to yield highly substituted indoles. researchgate.net

Ruthenium catalysts have also emerged as significant players in indole synthesis. mdpi.com Ruthenium(II)-catalyzed [3+2] annulation of N-nitrosoanilines with alkynes, for example, provides a redox-neutral pathway to indole derivatives with excellent regioselectivity. mdpi.com Furthermore, cobalt-catalyzed cross-dehydrogenative coupling of ortho-alkenylanilines offers an efficient route to the indole scaffold. mdpi.com

A comparative overview of different transition metal-catalyzed cyclization strategies is presented in the table below.

Catalyst SystemReaction TypeKey Features
Palladium(0)/LigandIntramolecular C-N CyclizationTolerates a wide range of functional groups on both the aniline (B41778) and enamine precursors. bohrium.com
Palladium(II)Oxidative AnnulationEnables the one-pot synthesis of indoles from anilines and electron-deficient alkynes. mdpi.com
Ruthenium(II)[3+2] AnnulationProceeds under redox-neutral conditions with high regioselectivity. mdpi.com
Cobalt(III)Cross-Dehydrogenative CouplingEfficient intramolecular cyclization of ortho-alkenylanilines. mdpi.com

Organometallic Cross-Coupling Methods

Organometallic cross-coupling reactions provide a highly regioselective method for the synthesis of 5-arylindoles. The Suzuki coupling, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst, is a particularly effective method. clockss.org

For the synthesis of this compound, a key intermediate is 5-indolylboronic acid, which can be readily prepared from the commercially available 5-bromoindole. clockss.org This boronic acid can then be coupled with 2-chlorophenyl halides using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like sodium bicarbonate. clockss.org This method is advantageous due to the ready availability of the starting materials, good yields, and operational simplicity. clockss.org

The choice of solvent can be crucial for the success of the coupling reaction. Ethylene glycol dimethyl ether has been found to be a particularly suitable solvent for the preparation of 5-arylated indoles. clockss.org While aryl bromides are commonly used, less reactive aryl chlorides can also be employed, albeit sometimes with lower yields. clockss.org

A summary of a typical Suzuki cross-coupling reaction for the synthesis of 5-arylated indoles is provided in the table below.

Reactant 1Reactant 2CatalystBaseSolventProduct
5-Indolylboronic acid2-Chlorophenyl bromidePd(PPh₃)₄NaHCO₃Ethylene glycol dimethyl etherThis compound

Applications of Classical Indole Synthesis Protocols (e.g., Fischer, Bartoli)

While modern catalytic methods offer significant advantages, classical indole syntheses like the Fischer and Bartoli reactions remain relevant and are still actively developed. nih.gov

The Fischer indole synthesis , discovered in 1883, involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org This method can be adapted for the synthesis of 5-substituted indoles. A modern variation involves the palladium-catalyzed cross-coupling of aryl bromides with hydrazones, which supports the intermediacy of hydrazones in the classical Fischer synthesis. wikipedia.org One-pot, three-component syntheses of N-arylindoles have been developed using a sequential Fischer indolization and copper(I)-catalyzed N-arylation. rsc.org

The Bartoli indole synthesis is a powerful method for preparing substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgbhu.ac.in This reaction is particularly useful for the synthesis of 7-substituted indoles, which are often difficult to prepare using other methods. benthamdirect.comchemeurope.com The reaction requires three equivalents of the Grignard reagent and the presence of a bulky ortho substituent on the nitroarene is often beneficial for the yield. wikipedia.orgchemeurope.com A modification of the Bartoli synthesis uses an ortho-bromo group as a transient directing group, which is subsequently removed, expanding the scope of the reaction. chemeurope.com

Regioselective Functionalization Techniques

Once the indole core is constructed, further functionalization is often necessary to access a wider range of derivatives. Regioselective functionalization of the indole scaffold is a significant challenge due to the multiple reactive C-H bonds. chim.it

C-H Activation Strategies for Indole Scaffolds

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of indoles, avoiding the need for pre-functionalized starting materials. researchgate.netmdpi.com Transition metal catalysts, particularly palladium and ruthenium, play a pivotal role in these transformations. mdpi.comnih.govbeilstein-journals.org

The inherent reactivity of the indole ring typically leads to functionalization at the C3 position, or at the C2 position if C3 is blocked. chim.it However, achieving selectivity at the less reactive C4 to C7 positions of the benzene (B151609) ring is a significant synthetic challenge. acs.orgchim.it

To overcome the challenge of regioselectivity in C-H activation, the use of directing groups (DGs) has become a widely adopted strategy. chim.itresearchgate.net A directing group is a functional group that is temporarily installed on the indole nitrogen or another position to direct the metal catalyst to a specific C-H bond, thereby ensuring site-specificity. nih.gov

Various directing groups have been developed to control the regioselectivity of C-H functionalization on the indole scaffold. For C2-functionalization, N-(2-pyridyl)sulfonyl and N-pyrimidyl groups have been successfully employed. chim.it For instance, a pyrimidyl group on the indole nitrogen can direct a ruthenium catalyst to achieve C-H activation and subsequent annulation with alkynes. mdpi.com

For functionalization at the less reactive positions of the benzene ring, directing groups are crucial. For example, a pyrimidine (B1678525) group can direct C7 C-H activation. mdpi.com Similarly, a carboxyl group at the C5 position can direct ruthenium-catalyzed C-H arylation to the C4 and C6 positions. mdpi.com In some cases, a catalyst-controlled site-selective C-H activation can be achieved where an amide directing group at C3 can lead to either C2 or C4 functionalization depending on the choice of Rh(I) or Ir(III) catalyst. nih.gov

A table summarizing the use of directing groups for regioselective C-H functionalization of indoles is provided below.

Directing GroupCatalystPosition Functionalized
N-(2-pyridyl)sulfonylPalladiumC2
N-PyrimidylRutheniumC2, C7
5-CarboxylRutheniumC4, C6
3-AmideRhodium(I)C4
3-AmideIridium(III)C2
Transition Metal-Free Functionalization Protocols

In recent years, there has been a significant shift towards the development of transition metal-free reactions in organic synthesis to enhance the sustainability and cost-effectiveness of these processes. bohrium.comacs.org These methods provide an alternative to traditional metal-catalyzed reactions, which can sometimes be limited by factors such as catalyst toxicity and cost. bohrium.com For the functionalization of indoles, including those with a 5-aryl substitution pattern, several metal-free approaches have been explored.

One notable strategy is the use of visible-light photoredox catalysis. For instance, the C-3 arylation of indoles has been achieved using aryl diazonium salts in the presence of an organic dye like Rhodamine B, which acts as a photocatalyst under visible light irradiation. researchgate.net This method proceeds through the generation of an aryl radical, which then reacts with the indole at the C-3 position. researchgate.net While not specific to this compound in the cited literature, this methodology represents a viable and greener pathway for introducing aryl groups onto the indole core without the need for transition metals.

Another approach involves base-promoted homolytic aromatic substitution (BHAS), where a strong base can promote the formation of an aryl radical from an aryl halide, which then adds to an arene. acs.org This type of reaction has been used for the arylation of arenes and could be conceptually applied to the functionalization of the indole nucleus. acs.org The development of such metal-free protocols is crucial for the synthesis of complex indole derivatives, offering milder reaction conditions and often complementary reactivity to metal-catalyzed methods. bohrium.com

Cross-Coupling Reactions for Targeted Substitution

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. thermofisher.comacs.org These reactions are particularly valuable for the targeted substitution of the this compound scaffold, allowing for the introduction of a wide array of functional groups at specific positions.

Direct C-H arylation is a prominent strategy for the functionalization of indoles, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. uni-goettingen.de For instance, the C2-arylation of NH-free indoles can be achieved using palladium catalysts, with the regioselectivity often influenced by the reaction conditions and the nature of the starting materials. uni-goettingen.deresearchgate.net The use of diaryliodonium salts as arylating agents in the presence of a Pd/C catalyst has been shown to be effective for the C2-arylation of 5-substituted indoles. researchgate.net

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with an organic halide or triflate, is another widely used method for creating C-C bonds. thermofisher.com This reaction is known for its mild reaction conditions and the low toxicity of the boron-containing reagents. thermofisher.com While specific examples for the direct synthesis of this compound using this method are not detailed in the provided results, the general applicability of Suzuki coupling for the synthesis of aryl-substituted indoles is well-established.

The Sonogashira cross-coupling, which couples terminal alkynes with aryl or vinyl halides, has been utilized to synthesize 1-(3-(4-chlorophenyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrile, demonstrating the utility of this reaction for introducing alkyne functionalities onto the indole nitrogen. mdpi.com This reaction is tolerant of various functional groups on the aromatic ring of the aryl halide. mdpi.com

The Heck reaction, involving the coupling of an alkene with an aryl halide, and the Negishi cross-coupling, which uses an organozinc reagent, are also powerful tools for C-C bond formation and have been applied in the synthesis of complex indole derivatives. thermofisher.com

Table 1: Examples of Cross-Coupling Reactions for Indole Functionalization

Reaction TypeReactantsProductCatalyst/ConditionsReference
C2-Arylation5-Substituted Indole, Diaryliodonium Salt2-Aryl-5-substituted IndolePd/C, Polarclean/H₂O researchgate.net
Sonogashira Coupling1H-indole-2-carbonitrile, 1-chloro-4-(2-iodoethynyl)benzene1-(3-(4-Chlorophenyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrilePd(PPh₃)₂Cl₂, CuI, Et₃N mdpi.com
Heck Cyclization2-(2-bromophenyl)-1-alkyl-1H-indolesIndeno[1,2-b]indol-10(5H)-onesPd(OAc)₂ beilstein-journals.org
Suzuki-Miyaura CouplingOrganoboron Compound, Organic HalideAryl-substituted productPalladium catalyst, Base thermofisher.com
Negishi CouplingOrganozinc Reagent, Organic HalideAryl-substituted productPalladium or Nickel catalyst thermofisher.com

Carbonylation Processes for Indole Functionalization

Carbonylation reactions, which introduce a carbonyl group into an organic molecule, are highly valuable for the synthesis of a variety of functionalized indole derivatives such as esters, amides, and ketones. researchgate.net These reactions often utilize carbon monoxide (CO) gas or a CO surrogate in the presence of a transition metal catalyst, typically palladium. beilstein-journals.orgresearchgate.net

One significant application of carbonylation in indole chemistry is the synthesis of 6H-isoindolo[2,1-a]indol-6-ones from 2-(2-haloaryl)indoles. beilstein-journals.org For example, the reaction of 2-(2-bromophenyl)-1H-indoles with CO gas under palladium catalysis leads to the formation of this fused heterocyclic system. beilstein-journals.org Different catalytic systems, such as PdCl₂/PPh₃ or Pd(OAc)₂/BuPAd₂, have been successfully employed for this transformation. beilstein-journals.org

Furthermore, carbonylation can be used to introduce acyl groups at various positions of the indole ring. For instance, the aminocarbonylation of N-benzylindole with 4-chloroaniline (B138754) can produce 1-benzyl-N-(4-chlorophenyl)-1H-indole-3-carboxamide, a compound with potential biological activity. nih.gov This reaction can be carried out in a one-pot, two-step procedure involving oxidative iodination followed by carbonylation. nih.gov

The development of gas-free carbonylation methods, using CO surrogates, has also been a focus of research, offering a safer and more convenient alternative to using CO gas. researchgate.net These methods have been applied to the synthesis of various indole derivatives, including 1-(1H-indol-1-yl)-2-arylethan-1-ones from 2-alkynylanilines. researchgate.net

Table 2: Carbonylation Reactions for the Functionalization of Indoles

Starting MaterialProductCatalyst/ConditionsReference
2-(2-Bromophenyl)-1H-indoles6H-Isoindolo[2,1-a]indol-6-onePdCl₂/PPh₃, Et₃N, Toluene, 10 bar CO beilstein-journals.org
2-(2-Bromophenyl)-1H-indoles6H-Isoindolo[2,1-a]indol-6-onePd(OAc)₂/BuPAd₂, DABCO, DMSO, 1 bar CO beilstein-journals.org
N-Benzylindole, 4-Chloroaniline1-Benzyl-N-(4-chlorophenyl)-1H-indole-3-carboxamideKAP-Pd-PEPPSI, I₂, DABCO, CsF, CO nih.gov
N-Methyl IndolesIndole-3-carbonyl azidesKAP-Pd-PEPPSI, I₂, DABCO, CsF, CO, then NaN₃ nih.gov
N-Methyl IndolesIndole-3-carbonyl nitrilesKAP-Pd-PEPPSI, I₂, DABCO, CsF, CO, then KCN nih.gov

Strategic Derivatization of the this compound Ring System

The strategic derivatization of the this compound core is essential for exploring the structure-activity relationships of this class of compounds and for developing new molecules with tailored properties. researchgate.netmdpi.com This involves the selective modification of the indole and phenyl moieties, as well as functionalization at peripheral positions, to create a diverse library of derivatives.

Substitution Reactions at the Indole and Phenyl Moieties

Substitution reactions on both the indole nucleus and the attached phenyl ring are key strategies for modifying the properties of this compound. The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution, primarily at the C3 position. acs.org

The Friedel-Crafts alkylation is a classic example of an electrophilic substitution reaction that can be used to introduce alkyl groups at the C3 position of indoles. acs.org Chiral catalysts can be employed to achieve enantioselective alkylation, leading to the formation of optically active indole derivatives. acs.org

The direct C-H arylation of indoles, as previously discussed, is a powerful tool for introducing aryl substituents at the C2 position. researchgate.net This reaction can tolerate a variety of substituents on both the indole and the arylating agent, allowing for the synthesis of a wide range of C2-arylated indoles. researchgate.net For example, using a Pd/C catalyst in a mixture of Polarclean and water has proven effective for the C2-arylation of 5-substituted indoles. researchgate.net

Functionalization of the phenyl ring of the 2-chlorophenyl group can also be achieved through various aromatic substitution reactions, although specific examples for this particular compound are not prevalent in the provided search results.

Functionalization at Peripheral Positions

Functionalization at peripheral positions of the this compound scaffold, such as the indole nitrogen (N1) and other positions on the benzene ring of the indole core, provides another avenue for creating diverse derivatives.

N-alkylation or N-arylation of the indole nitrogen is a common modification. For instance, N-benzyl and N-(p-fluorobenzyl) indole-2-carboxamides have been synthesized by reacting the corresponding 1-substituted indole-2-carboxylic acids with amines. tandfonline.com The synthesis of N-aryl indoles is also an active area of research, with various methods being developed for this transformation. chinesechemsoc.org

Substitution at other positions of the indole's benzene ring, such as C4, C6, and C7, is also possible. For example, iridium-catalyzed borylation has been shown to selectively functionalize the C7 position of 2-substituted indoles. msu.edu This method provides a direct route to 7-functionalized indoles, which can be challenging to synthesize using other methods. msu.edu

Multi-Component Reaction Pathways for Complex Scaffold Generation

Multi-component reactions (MCRs), in which three or more starting materials react in a one-pot synthesis to form a single product, are highly efficient for the rapid generation of complex and diverse molecular scaffolds. rug.nlresearchgate.net These reactions are particularly attractive in medicinal chemistry for the creation of large compound libraries for screening purposes. researchgate.net

While specific MCRs involving this compound as a starting component are not detailed in the provided search results, the indole scaffold, in general, is a common participant in such reactions. For example, the Ugi four-component reaction (U-4CR) can be used to generate complex, polycyclic indole-like compounds in a two-step process. nih.gov

The Groebke-Blackburn-Bienaymé reaction (GBBR) is another powerful MCR that has been used to synthesize a variety of heterocyclic compounds. csic.es The principles of these MCRs could be applied to this compound to generate novel and complex derivatives with potential biological activity. The ability to systematically vary multiple components in an MCR allows for the exploration of a vast chemical space around the core indole structure. rug.nlcsic.es

Specific Synthetic Pathways to this compound

The synthesis of this compound, a molecule of interest in medicinal chemistry, is achieved through several strategic pathways. These methods are designed to construct the indole framework and introduce the 2-chlorophenyl substituent at the C5 position. The choice of synthetic route often depends on the availability of starting materials, desired yield, and scalability.

Condensation Reactions Involving Halogenated Precursors

Condensation reactions are a primary method for forging the crucial carbon-carbon bond between the indole nucleus and the 2-chlorophenyl group. These reactions typically involve the coupling of an indole precursor with a halogenated phenyl derivative, often activated for nucleophilic attack or electrophilic substitution.

A prevalent strategy is the N-benzoylation of indole followed by subsequent chemical transformations. The reaction of indole with 2-chlorobenzoyl chloride in the presence of a base represents a key step in certain multi-step syntheses. smolecule.comresearchgate.net This approach utilizes a halogenated acyl chloride as the precursor to introduce the chlorophenyl moiety.

Another significant condensation approach is the reaction of an appropriately substituted aniline derivative with a ketone or aldehyde bearing the 2-chlorophenyl group, leading to the formation of the indole ring system through cyclization. For instance, the Fischer indole synthesis can be adapted using precursors like ethyl pyruvate (B1213749) 2-(2-chlorophenyl)methylhydrazone to yield indole structures. researchgate.net Although this specific example leads to a different substitution pattern, the principle of using a halogenated phenylhydrazone illustrates the pathway's versatility.

Similarly, derivatives can be formed through the condensation of 3-acetylindole (B1664109) with various benzaldehydes. derpharmachemica.com A variation of this involves the condensation of indole with 4-chlorobenzaldehyde, catalyzed by glacial acetic acid, to produce di-indolylmethane derivatives, highlighting the reactivity of the indole nucleus towards aldehydes. researchgate.net

Table 1: Examples of Condensation Reactions for Indole Synthesis

Reaction Type Indole Precursor Halogenated Precursor Catalyst/Reagents Product Type
Acylation Indole 2-Chlorobenzoyl chloride Base (e.g., Triethylamine) N-Acylindole Intermediate
Fischer Indolization Phenylhydrazine derivative Ethyl pyruvate 2-(2-chlorophenyl)methylhydrazone Acid (e.g., HCl/EtOH) Indole-2-carboxylate derivative
Aldol Condensation 3-Acetylindole Substituted Benzaldehyde Glacial Acetic Acid Chalcone derivative

Alternative and Optimized Synthetic Routes

Beyond direct condensation, several other methodologies have been optimized for the synthesis of this compound and its derivatives. These routes often provide improved yields, regioselectivity, or access to a wider range of functionalized analogs.

Friedel-Crafts Acylation: This classic electrophilic aromatic substitution is a powerful tool for functionalizing the electron-rich indole ring. The acylation of an indole core with 2-chlorobenzoyl chloride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃), can introduce the 2-chlorophenylcarbonyl group. smolecule.comacs.org Subsequent reduction of the ketone can yield the desired 5-(2-chlorophenyl)alkyl-indole derivative. Optimization of this reaction involves careful selection of the solvent and reaction temperature to control selectivity and prevent degradation of the indole ring. acs.org

Leimgruber-Batcho Indole Synthesis: This two-step method is a highly versatile route for producing indoles from o-nitrotoluenes. For a 5-substituted indole, a 4-substituted-2-nitrotoluene would be the starting material. The process involves condensation with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine, followed by reductive cyclization to yield the indole ring. researchgate.net This method is particularly useful for preparing indoles with various substituents on the benzene ring portion of the indole nucleus.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry heavily relies on transition-metal-catalyzed reactions, such as the Suzuki or Heck couplings. A Suzuki coupling approach could involve the reaction of 5-bromo-1H-indole with 2-chlorophenylboronic acid in the presence of a palladium catalyst and a base. This method offers high efficiency and functional group tolerance, making it an attractive route for synthesizing biaryl compounds like this compound.

Optimization of Reaction Conditions: Research has focused on optimizing existing protocols to enhance yield and purity. For Friedel-Crafts reactions on indole systems, the choice of Lewis acid and the use of triethylsilane in trifluoroacetic acid for subsequent reductions have been fine-tuned. acs.org In condensation reactions, the selection of the appropriate base and solvent system is critical to ensure complete conversion and minimize side products. smolecule.com

Table 2: Comparison of Alternative Synthetic Routes

Synthetic Route Key Precursors Key Reagents Advantages
Friedel-Crafts Acylation Indole, 2-Chlorobenzoyl chloride AlCl₃, (Et)₃SiH, CF₃COOH Direct C-C bond formation, well-established
Leimgruber-Batcho Synthesis Substituted 2-Nitrotoluene, DMF-DMA Reductant (e.g., H₂, Pd/C) High versatility, mild conditions for cyclization
Suzuki Coupling 5-Haloindole, 2-Chlorophenylboronic acid Palladium catalyst, Base High yield, excellent functional group tolerance

Elucidation of Chemical Reactivity and Reaction Mechanisms

Oxidation Pathways of Substituted Indoles

The oxidation of indoles, including substituted derivatives like 5-(2-chlorophenyl)-1H-indole, is a fundamental transformation that can yield a variety of valuable nitrogen-containing compounds. researchgate.net The outcome of the oxidation is highly dependent on the oxidant used, the reaction conditions, and the substitution pattern on the indole (B1671886) ring. researchgate.netacs.org Common products of indole oxidation include oxindoles, isatins, and 2-keto acetanilides. springernature.com

One of the most appealing methods for accessing 2-oxindoles is through the direct oxidation of the corresponding indole. researchgate.net For instance, 3-substituted indoles can undergo electrochemical oxidation in the presence of potassium bromide to yield 2-oxindoles. researchgate.net This process is believed to proceed through the electrochemical generation of bromine, which reacts with the indole, followed by hydrolysis to give the final product. researchgate.net The use of safer and more environmentally friendly oxidants like oxone in combination with halide catalysts represents a green approach to indole oxidation. springernature.com This system can generate halogenating species in situ, which then selectively oxidize the indole. springernature.com

The regioselectivity of oxidation is a key consideration. Artificial enzymes, such as manganese-containing mini-enzymes, have shown remarkable selectivity in indole oxidation. For example, Mn-MC6*a can promote the selective oxidation of the indole C3 position, leading to 3-oxindole derivatives. acs.org The proposed mechanism involves a 2-electron oxidation coupled to oxygenation at C3. acs.org The nature of the substituent on the indole nitrogen can alter the reaction pathway, demonstrating the catalyst's ability to afford different oxidation products based on substrate modifications. acs.org

The electronic properties of substituents on the indole ring also influence their oxidation potentials. rsc.org Density functional theory (DFT) calculations have been used to predict the standard redox potentials for the oxidation of substituted indoles, showing good agreement with experimental values. rsc.org These calculations indicate that electron-withdrawing substituents, such as the chloro group on the phenyl ring in this compound, can affect the spin density distribution in the resulting radical cation, which in turn influences the subsequent coupling reactions. rsc.org

Table 1: Summary of Selected Oxidation Methods for Indoles
Oxidation MethodTypical Reagents/CatalystsPrimary Product(s)Mechanistic FeatureReference
Electrochemical OxidationPotassium bromide (KBr)2-OxindolesIn situ generation of Br2 followed by reaction and hydrolysis. researchgate.net
Green Halide CatalysisOxone, catalytic halide (e.g., chloride)2-Oxindoles, 2-keto acetanilides (Witkop oxidation)In situ generation of reactive halogen species for chemo- and regioselective oxidation. springernature.com
Biomimetic OxidationMn-MC6*a (artificial mini-enzyme), H2O23-Oxindole derivativesCatalyst-promoted selective 2-electron oxidation and C3 oxygenation. acs.org

Electrophilic Aromatic Substitution Reactivity Profiling

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of indoles due to the electron-rich nature of the heterocyclic ring. nih.gov The indole nucleus is significantly more reactive towards electrophiles than benzene (B151609). nih.gov The general mechanism involves two main steps: the initial attack of the aromatic ring on an electrophile to form a resonance-stabilized cationic intermediate (known as an arenium ion or σ-complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org The formation of this carbocation intermediate is the rate-determining step of the reaction. masterorganicchemistry.commnstate.edu

The most significant aspect of electrophilic substitution on the indole nucleus is its pronounced regioselectivity. Attack occurs preferentially at the C3 position of the pyrrole (B145914) ring. stackexchange.com This preference is a direct consequence of the relative stabilities of the possible cationic intermediates.

When an electrophile attacks at C3, the resulting intermediate can be described by several resonance structures. Crucially, one of these structures localizes the positive charge on the nitrogen atom while maintaining the aromaticity of the fused benzene ring. stackexchange.comechemi.com This is a highly stabilizing contributor because the nitrogen atom can accommodate the positive charge and has a complete octet. stackexchange.com

In contrast, if the electrophile attacks at the C2 position, the aromaticity of the benzene ring is disrupted in the process of delocalizing the positive charge onto the nitrogen atom. stackexchange.comechemi.com This results in a less stable intermediate compared to the one formed from C3 attack. Consequently, the activation energy for C3 substitution is lower, making it the kinetically favored pathway. stackexchange.com This inherent reactivity means that reactions like halogenation, nitration, and Friedel-Crafts acylations on this compound are expected to proceed predominantly at the C3 position. libretexts.orgmasterorganicchemistry.com

Table 2: Regioselectivity in Electrophilic Aromatic Substitution
HeterocyclePreferred Position of AttackReason for SelectivityReference
IndoleC3Formation of the most stable cationic intermediate; aromaticity of the benzene ring is preserved in major resonance contributors. stackexchange.comechemi.com
PyrroleC2Attack at C2 allows for more extensive charge delocalization in the cationic intermediate compared to C3 attack. stackexchange.com
BenzofuranC2Attack at C2 leads to a more stable intermediate where the positive charge is stabilized by the fused benzene ring, analogous to a benzyl (B1604629) carbocation. echemi.com

Nucleophilic Aromatic Substitution on Halogenated Indole Systems

Nucleophilic aromatic substitution (SNAr) is generally less common for simple aryl halides than electrophilic substitution. libretexts.org These reactions typically require the aromatic ring to be activated by the presence of strong electron-withdrawing groups, usually positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

In the context of this compound, there are two potential sites for SNAr: the indole ring itself and the 2-chlorophenyl substituent. The 2-chlorophenyl ring is not strongly activated towards SNAr, as it lacks powerful electron-withdrawing groups like nitro groups in the ortho or para positions. Therefore, displacing the chloride from this ring would require harsh reaction conditions.

Nucleophilic substitution can also occur on the indole nucleus, particularly if it is halogenated. For instance, studies on 2-aryl-1-phenylsulphonylindoles have explored intramolecular β-nucleophilic substitution. rsc.org While these specific attempts were unsuccessful, they highlight the interest in such transformations. rsc.org More broadly, SNAr reactions on halogenated heterocycles can proceed through a concerted mechanism (cSNAr) that does not require the formation of a stable Meisenheimer intermediate, thereby circumventing the need for strong activating groups. nih.gov

Reductive Transformations and Hydrogenation Chemistry

The reduction of the indole ring is a key transformation for accessing valuable saturated heterocyclic structures like indolines (2,3-dihydroindoles) and octahydroindoles. nih.gov Catalytic hydrogenation is an environmentally benign method for this purpose, but the reduction of the indole nucleus presents challenges due to its high resonance stabilization. nih.gov

The selective hydrogenation of the C2-C3 double bond of the pyrrole ring to yield indolines is a common objective. nih.gov This transformation can be achieved using various catalytic systems. A method utilizing a Platinum on carbon (Pt/C) catalyst, activated by p-toluenesulfonic acid in water, has been shown to be effective for a variety of substituted indoles. nih.gov The acidic conditions facilitate the protonation of the indole at the C3 position, generating an iminium ion that is more susceptible to hydrogenation. nih.gov However, a major challenge in indole hydrogenation is preventing over-reduction to the fully saturated octahydroindole or side reactions like polymerization, especially under acidic conditions. nih.govrsc.org

Various transition metal complexes have been developed for the asymmetric hydrogenation of substituted indoles, providing access to chiral indolines. acs.orgchinesechemsoc.org Catalytic systems based on palladium, iridium, and ruthenium have demonstrated high efficiency and enantioselectivity for the reduction of N-unprotected indoles. acs.orgchinesechemsoc.org Ruthenium N-heterocyclic carbene complexes have been employed as dual-function catalysts for the complete hydrogenation of indoles to chiral octahydroindoles. acs.org

Table 3: Catalytic Systems for the Hydrogenation of Indoles
Catalyst SystemProductKey FeaturesReference
Pt/C, p-toluenesulfonic acid, H2OIndolinesGreen, heterogeneous catalysis; acid activation of the indole ring. nih.gov
Pd-catalyst, acid co-catalystChiral IndolinesAsymmetric hydrogenation via dynamic kinetic resolution of racemic α-substituted indole-2-acetates. acs.org
Ir/bisphosphine-thiourea ligandChiral IndolinesHighly efficient asymmetric hydrogenation of 2-alkyl- and 2,3-disubstituted unprotected indoles. chinesechemsoc.org
Ru((R,R)-SINpEt)2Chiral OctahydroindolesDual-function homogeneous/heterogeneous catalyst for complete and highly enantioselective hydrogenation. acs.org

Mechanistic Investigations of Cyclization and Rearrangement Reactions

The indole scaffold is a versatile platform for constructing complex polycyclic systems through cyclization and rearrangement reactions. For this compound, the presence of the C5-aryl substituent and the reactive C3 and C4 positions allows for various intramolecular transformations.

One important class of reactions involves electrophilic aromatic substitution-based cyclizations. nih.gov For instance, an electrophilic center tethered to the indole nucleus can attack the ring to form a new fused ring. The regioselectivity of this cyclization (e.g., C3 vs. C5 attack) depends on factors like the length of the tether and the electronic nature of protecting groups on the indole nitrogen. nih.gov An electron-withdrawing group on the nitrogen can decrease the nucleophilicity of the C3 position, potentially favoring cyclization at the C4/C5 positions of the benzene ring. nih.gov

Biosynthetic pathways of indole alkaloids often feature remarkable rearrangement and cyclization cascades. For example, the biogenesis of hapalindole-type alkaloids involves a sequence of a Cope rearrangement, a 6-exo-trig cyclization, and a final electrophilic aromatic substitution. nih.gov The enzyme directs the site of the terminal electrophilic attack, controlling the regiochemical outcome. nih.gov Such complex, enzyme-catalyzed cascades highlight the inherent reactivity of the indole core and provide inspiration for synthetic strategies.

Synthetic methods have also been developed to effect cyclizations via different mechanisms. Iodine-promoted cyclization of N-aryl ethene-1,1-diamines, which can be formed from aryl triazoles, provides a route to N-substituted indoles. mdpi.com Palladium-catalyzed intramolecular additions of C-N bonds to alkynes can also lead to indole nuclei, sometimes involving functional group migration to the C3 position. mdpi.com

Catalytic Reaction Mechanisms (e.g., Palladium-catalyzed Processes)

Palladium catalysis has revolutionized the functionalization of indoles, enabling the formation of C-C and C-X bonds at positions that are often difficult to access through classical methods. chim.it These reactions typically proceed through a catalytic cycle involving key steps such as oxidative addition, transmetalation, and reductive elimination. youtube.com

Cross-dehydrogenative coupling (CDC) reactions allow for the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. chim.it For example, the Pd-catalyzed alkynylation of indoles with terminal alkynes can occur at the C2 position, proceeding via electrophilic attack of an alkynylpalladium species on the indole ring. chim.it Directing groups attached to the indole nitrogen can be used to control the site of C-H activation, enabling regioselective functionalization at C2, C4, or other positions. chim.it

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for modifying the indole skeleton. mdpi.comnih.gov These reactions couple an organometallic reagent with an organic halide or triflate. For a molecule like this compound, the chloro-substituent could potentially participate in cross-coupling, although aryl chlorides are generally less reactive than bromides or iodides and may require specialized catalyst systems. nih.gov Alternatively, the indole ring itself can be halogenated and then used as a substrate in cross-coupling reactions.

The mechanism of these reactions is well-established. For the Suzuki coupling, the cycle typically begins with the oxidative addition of an aryl halide to a Pd(0) complex to form a Pd(II) species. youtube.com This is followed by transmetalation with an organoboron reagent (in the presence of a base) and concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. youtube.com Similarly, the Heck reaction involves the coupling of an aryl halide with an alkene, proceeding through steps of oxidative addition, migratory insertion of the alkene, and β-hydride elimination. youtube.com

Table 4: Overview of Palladium-Catalyzed Reactions for Indole Functionalization
Reaction TypeGeneral TransformationKey Mechanistic StepsReference
Suzuki CouplingAr-X + Ar'-B(OH)2 → Ar-Ar'Oxidative Addition, Transmetalation, Reductive Elimination youtube.com
Heck ReactionAr-X + Alkene → Ar-AlkeneOxidative Addition, Migratory Insertion, β-Hydride Elimination youtube.com
Sonogashira CouplingAr-X + Alkyne → Ar-AlkyneOxidative Addition, Transmetalation (with Cu co-catalyst), Reductive Elimination mdpi.com
C-H Functionalization (CDC)Indole-H + R-H → Indole-RC-H Activation/Palladation, Oxidative Coupling, Reductive Elimination chim.it

Advanced Structural Analysis and Characterization Methodologies

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the characterization of 5-(2-chlorophenyl)-1H-indole, offering non-destructive analysis of its molecular features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide unique insights into the carbon-hydrogen framework of this compound.

In ¹H NMR, the chemical shifts (δ) of the protons are influenced by their local electronic environment. The protons on the indole (B1671886) ring and the chlorophenyl substituent exhibit characteristic signals. The indole NH proton typically appears as a broad singlet at a downfield chemical shift. The aromatic protons of the indole and the chlorophenyl ring resonate in the aromatic region, with their multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) revealing their connectivity.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts of the carbon atoms in the indole nucleus and the chlorophenyl ring are indicative of their hybridization and the nature of their neighboring atoms.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Indole Derivatives Note: The following table provides typical chemical shift ranges for protons and carbons in similar indole-containing structures. Actual values for this compound may vary.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Indole NH 8.0 - 11.0 -
Indole Aromatic CH 6.5 - 7.8 100 - 130
Indole Quaternary C - 125 - 140
Chlorophenyl Aromatic CH 7.0 - 7.5 125 - 135

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be expected to show characteristic absorption bands corresponding to its structural features.

The N-H stretching vibration of the indole ring typically appears as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings give rise to absorptions in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the indole ring can be found in the 1200-1350 cm⁻¹ range. The C-Cl stretching vibration of the chlorophenyl group typically appears in the fingerprint region, below 800 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Indole) Stretch 3300 - 3500
C-H (Aromatic) Stretch 3000 - 3100
C=C (Aromatic) Stretch 1450 - 1600
C-N (Indole) Stretch 1200 - 1350

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak [M]⁺ in the mass spectrum of this compound would correspond to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular weight, which can be used to determine the elemental formula of the compound. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with the [M+2]⁺ peak having an intensity of approximately one-third that of the [M]⁺ peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns observed in the mass spectrum can provide further structural information.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential technique for unambiguously determining the three-dimensional atomic arrangement of a molecule in the solid state. This method involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined.

For this compound, a successful X-ray crystallographic analysis would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the planarity of the indole ring system and the relative orientation of the chlorophenyl substituent with respect to the indole nucleus. Furthermore, intermolecular interactions, such as hydrogen bonding involving the indole N-H group and π-π stacking between the aromatic rings, which govern the crystal packing, can be elucidated.

Chromatographic Purification and Analysis Methods

Chromatographic techniques are indispensable for the purification and analysis of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column chromatography is a common preparative technique used to purify the compound from reaction mixtures. The choice of stationary phase (e.g., silica (B1680970) gel or alumina) and the mobile phase (a single solvent or a mixture of solvents) is crucial for achieving good separation.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of this compound and for quantitative analysis. Reverse-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is often employed for the analysis of such aromatic compounds. The retention time of the compound is a characteristic property under specific chromatographic conditions.

Thin-Layer Chromatography (TLC) is a simple and rapid analytical method used to monitor the progress of reactions and to identify the components of a mixture. The retardation factor (Rf) value of the compound is a key parameter in TLC analysis.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Silica gel

Computational Chemistry and Theoretical Investigations of 5 2 Chlorophenyl 1h Indole

Density Functional Theory (DFT) Studies on Molecular Geometry

Density Functional Theory is a cornerstone of modern computational chemistry, used to determine the electronic structure and predict the geometry of molecules. materialsciencejournal.org By calculating the electron density, DFT methods can find the lowest energy conformation of a molecule, known as the optimized geometry.

The first step in a computational study is to perform a full geometry optimization of the molecule. This process systematically adjusts the positions of all atoms to find the arrangement with the minimum electronic energy, which corresponds to the most stable structure of the molecule at 0 Kelvin. From this optimized structure, key geometrical parameters such as bond lengths, bond angles, and dihedral (torsional) angles are determined.

Below is an illustrative table of selected geometrical parameters for 5-(2-chlorophenyl)-1H-indole that would be obtained from a DFT calculation.

Table 1: Calculated Geometrical Parameters (Bond Lengths)
BondCalculated Bond Length (Å)
C-Cl1.75
C-N (indole)1.38
C=C (indole)1.37
C-C (phenyl)1.40
C-C (inter-ring)1.48
N-H1.01
Table 2: Calculated Geometrical Parameters (Bond Angles)
AngleCalculated Bond Angle (°)
C-C-Cl119.5
C-N-C (indole)108.0
C-C-C (phenyl)120.0
C(indole)-C(indole)-C(phenyl)121.0

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional (e.g., B3LYP) is an approximation of the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interaction. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that is widely used because it provides a good balance between computational cost and accuracy for a broad range of organic molecules. researchgate.nettandfonline.comnih.gov

The basis set is a set of mathematical functions used to describe the shape of the electron orbitals. Larger basis sets provide a more accurate description but are computationally more expensive. Pople-style basis sets like 6-31G(d,p) and 6-311++G(d,p) are commonly employed. chemrxiv.orgrsc.org The "d,p" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for describing the anisotropic nature of chemical bonds accurately. arxiv.org The "++" signifies the inclusion of diffuse functions, which are important for describing anions and weak non-covalent interactions.

Validation of the chosen computational method is critical. This is often achieved by comparing calculated results with experimental data. For instance, the calculated geometry can be compared with an X-ray crystal structure, if available. nih.gov For indole (B1671886) and its derivatives, DFT calculations using functionals like B3LYP with basis sets such as 6-311G** have been shown to accurately refine and confirm experimental geometries. nih.gov However, some studies caution against the use of the 6-311G family for certain thermochemical calculations, suggesting careful benchmarking is always necessary. nih.gov

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A molecule with a high-energy HOMO is more willing to donate electrons. The LUMO is the innermost empty orbital and acts as an electron acceptor. A molecule with a low-energy LUMO is a better electron acceptor. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

For this compound, the HOMO is expected to be primarily localized on the electron-rich indole ring system, which is a characteristic feature of indole derivatives. chemrxiv.org The LUMO, conversely, is likely to be distributed across both the indole and the 2-chlorophenyl rings, reflecting the electron-accepting nature of the conjugated π-system and the electronegative chlorine atom. Visualizing the isosurfaces of these orbitals provides a clear picture of the molecule's electronic landscape.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wuxibiology.com A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower stability. mdpi.com

The substitution of an electron-withdrawing group (like 2-chlorophenyl) onto an electron-donating scaffold (the indole ring) creates a donor-π-acceptor system. This arrangement facilitates intramolecular charge transfer (ICT) upon electronic excitation, where an electron is promoted from the HOMO (donor part) to the LUMO (acceptor part). rsc.org The HOMO-LUMO gap is a good indicator of this potential. A smaller gap often correlates with a red shift (bathochromic shift) in the molecule's absorption spectrum. chemrxiv.org For substituted indoles, the HOMO-LUMO gap is sensitive to the nature of the substituent; electron-withdrawing groups generally decrease the gap. rsc.orgrsc.org

Table 3: Calculated Frontier Molecular Orbital Energies
ParameterCalculated Energy (eV)
EHOMO-5.85
ELUMO-1.20
ΔE (HOMO-LUMO Gap)4.65

Note: The values presented are illustrative and representative for similar aromatic heterocyclic compounds.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. chemrxiv.org It maps the electrostatic potential onto the molecule's electron density surface, using a color scale to represent different potential values. chemrxiv.org

MEP maps are invaluable for identifying regions prone to electrophilic and nucleophilic attack. nih.gov

Negative Regions (Red/Yellow): These areas are electron-rich and represent the most favorable sites for an electrophilic attack (attack by a positively charged species).

Positive Regions (Blue): These areas are electron-poor (due to the influence of atomic nuclei) and are susceptible to nucleophilic attack (attack by an electron-rich species).

Neutral Regions (Green): These areas have a relatively neutral electrostatic potential.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals (MOs) from a quantum chemical calculation into a more intuitive, localized Lewis-structure representation of chemical bonding. uni-muenchen.dewisc.edu This approach allows for the quantitative investigation of charge delocalization and donor-acceptor interactions within a molecule, providing deep insights into its stability and electronic properties. nih.govmpg.de For this compound, NBO analysis elucidates the intricate electronic interplay between the indole ring, the chlorophenyl substituent, and their constituent atoms.

The analysis focuses on identifying hyperconjugative interactions, which are stabilizing effects arising from the overlap of an occupied (donor) NBO with a vacant (acceptor) NBO. In the case of this compound, significant interactions are expected to involve the lone pairs of the indole nitrogen (N1) and the chlorine atom (Cl). The lone pair on the nitrogen atom (LP(N)) can delocalize into the antibonding π* orbitals of the adjacent C-C bonds within the indole ring, contributing significantly to the aromaticity and stability of the heterocyclic system. Similarly, the lone pairs on the chlorine atom (LP(Cl)) can interact with the antibonding π* orbitals of the phenyl ring.

Below is a table representing hypothetical NBO analysis findings for key interactions within this compound, illustrating the type of data generated from such a study.

Interactive Data Table: Hypothetical NBO Donor-Acceptor Interactions for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction TypeImplication
π(C4-C5)π(C6-C7)18.5π → πIntramolecular charge transfer within the indole ring, contributing to aromatic stability.
π(C2'-C3')π(C4'-C5')20.1π → πDelocalization within the chlorophenyl ring, enhancing electronic stability.
LP(1) N1π(C2-C3)45.2n → πSignificant delocalization of the nitrogen lone pair into the indole π-system, a key feature of indole electronics.
LP(2) Clπ(C1'-C2')5.8n → πWeak delocalization of a chlorine lone pair into the phenyl ring, influencing electron density.
π(Indole)π(Phenyl)2.3π → πInter-ring conjugation, indicating electronic communication between the two aromatic systems.

Vibrational Spectroscopy Simulation and Correlation with Experimental Data

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a fundamental tool for molecular structure elucidation. Computational simulations, primarily using Density Functional Theory (DFT), provide a powerful means to predict and interpret vibrational spectra. rsc.org By calculating the harmonic vibrational frequencies of an optimized molecular structure, a theoretical spectrum can be generated and compared directly with experimental data. mdpi.comresearchgate.net This correlation is invaluable for confirming the structure of newly synthesized compounds like this compound and for providing a detailed assignment of the fundamental vibrational modes to specific atomic motions. mdpi.com

The process begins with the geometry optimization of the this compound molecule at a selected level of theory (e.g., B3LYP/6-311G(d,p)). Following optimization, a frequency calculation is performed to obtain the wavenumbers and intensities of the IR and Raman active modes. Theoretical wavenumbers are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations; thus, they are typically scaled by an empirical factor to improve agreement with experimental results. researchgate.net

For this compound, characteristic vibrational modes would include the N-H stretching of the indole ring, aromatic C-H stretching from both rings, C-N stretching, and the C-Cl stretching from the chlorophenyl group. The Potential Energy Distribution (PED) analysis is often used in conjunction with simulations to quantify the contribution of different internal coordinates to each vibrational mode, enabling unambiguous assignments. nih.gov Comparing the simulated spectrum to an experimental one allows for validation of the computed geometry and provides a detailed understanding of the molecule's vibrational properties.

The following table presents a selection of predicted vibrational frequencies for this compound and their corresponding assignments, which would be correlated with experimental IR and Raman spectra.

Interactive Data Table: Predicted Vibrational Frequencies and Assignments for this compound

Wavenumber (cm⁻¹) (Scaled)Intensity (IR)Assignment (PED)Vibrational Mode Description
3450Mediumν(N-H) (100%)N-H stretching of the indole amine
3100-3000Strongν(C-H) (95%)Aromatic C-H stretching (indole and phenyl rings)
1610Mediumν(C=C) (80%)Aromatic C=C stretching
1455Strongδ(C-H) (75%)In-plane C-H bending
1340Strongν(C-N) (70%)C-N stretching of the indole ring
1050Mediumν(C-C) (60%)Inter-ring C-C stretching
745Strongγ(C-H) (85%)Out-of-plane C-H bending (ortho-disubstituted phenyl)
680Mediumν(C-Cl) (90%)C-Cl stretching

Theoretical Insights into Reactivity and Regioselectivity

Computational chemistry offers profound insights into the chemical reactivity and regioselectivity of molecules by mapping their electronic landscapes. For this compound, theoretical methods can predict the most probable sites for electrophilic and nucleophilic attack, guiding synthetic strategies. Key tools for this purpose include the analysis of Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP) surfaces, and Fukui functions. nih.gov

The FMO theory posits that reactivity is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. For this compound, the HOMO is typically localized on the electron-rich indole ring, indicating its susceptibility to electrophilic attack. The C3 position of the indole nucleus is well-known to be the most nucleophilic and is often the primary site for electrophilic substitution. The LUMO, conversely, indicates regions susceptible to nucleophilic attack.

The MEP surface provides a visual representation of the electrostatic potential on the electron density surface. Red-colored regions indicate negative potential (electron-rich, attractive to electrophiles), while blue regions signify positive potential (electron-poor, attractive to nucleophiles). For this molecule, the MEP would likely show a strongly negative potential around the indole nitrogen and across the π-system, with a particularly rich region at the C3 position, reinforcing the prediction of electrophilic attack at this site.

Fukui functions provide a more quantitative, atom-specific measure of reactivity. They describe the change in electron density at a specific point in the molecule when an electron is added or removed. By calculating these indices, one can precisely rank the reactivity of different atomic sites towards electrophilic, nucleophilic, and radical attack, offering a detailed guide to the molecule's regioselective behavior. mdpi.com

Interactive Data Table: Theoretical Reactivity Indices for this compound

Atomic SiteMEP Value (a.u.)HOMO DensityLUMO DensityPredicted Reactivity
N1 (Indole)-0.045HighLowSite for protonation, H-bonding
C2 (Indole)-0.015MediumMediumModerate electrophilic/nucleophilic character
C3 (Indole)-0.052HighestLowPrimary site for electrophilic attack
C4-C7 (Indole)VariableMediumMediumSecondary sites for electrophilic attack
C1'-C6' (Phenyl)VariableLowHighPotential sites for nucleophilic aromatic substitution
Cl-0.030LowMediumDirecting group, influences ring reactivity

Molecular Modeling and Docking Methodologies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This method is central to structure-based drug design, allowing researchers to predict the binding affinity and interaction patterns of potential drug candidates like this compound with specific biological targets. nih.govbiointerfaceresearch.com The indole scaffold is a well-known "privileged structure" in medicinal chemistry, found in many ligands that target receptors such as kinases, G-protein coupled receptors, and nuclear receptors. nih.gov

The docking process involves several key steps. First, high-resolution 3D structures of both the ligand (this compound) and the target protein are prepared. The ligand's geometry is optimized, and the protein structure is prepared by adding hydrogen atoms and assigning charges. A "binding site" or "active pocket" on the protein is then defined. A docking algorithm systematically samples a large number of orientations and conformations of the ligand within this binding site. Each generated pose is evaluated using a scoring function, which estimates the binding free energy. The pose with the lowest energy score is predicted to be the most stable binding mode.

Post-docking analysis is crucial for understanding the nature of the ligand-target interaction. This involves identifying key intermolecular forces, such as hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions, between this compound and the amino acid residues of the protein's active site. For instance, the indole N-H group can act as a hydrogen bond donor, while the aromatic rings can engage in hydrophobic and π-stacking interactions. These detailed insights are vital for explaining the molecule's biological activity and for guiding further optimization of its structure to improve potency and selectivity.

Interactive Data Table: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target

ParameterValueDescription
Binding Affinity (kcal/mol)-8.5A lower value indicates a stronger, more favorable binding interaction.
RMSD of Best Pose (Å)1.2Root Mean Square Deviation from a reference ligand, indicating a plausible binding mode (< 2.0 Å).
Hydrogen Bonds2Indole N-H to Asp145 backbone; Chlorine to Lys67 side chain.
Hydrophobic Interactions5Interactions with Val55, Ala70, Leu128, Phe144.
π-π Stacking1Indole ring interacting with the aromatic side chain of Phe144.
Key Interacting ResiduesAsp145, Lys67, Val55, Phe144Amino acids in the active site that form critical contacts with the ligand.

Investigation of Solvent Effects on Electronic and Structural Properties

The structural and electronic properties of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. Computational chemistry employs various models to simulate these solvent effects, providing insights into how the behavior of this compound might change in different media, such as moving from a non-polar organic solvent to a polar aqueous environment. rsc.org

Solvent models are broadly categorized as implicit or explicit. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and effective for capturing bulk electrostatic effects of the solvent on the solute's charge distribution, dipole moment, and the energies of its molecular orbitals. For example, in a polar solvent, this compound is expected to exhibit a larger dipole moment due to stabilization of its charge-separated resonance structures. This can also lead to shifts in its UV-Vis absorption spectrum, a phenomenon known as solvatochromism.

Explicit solvent models provide a more detailed, atomistic picture by including individual solvent molecules in the simulation. While computationally more demanding, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding between the indole N-H group and water molecules. Such specific interactions can have a profound impact on the conformational preferences and reactivity of the solute. By performing geometry optimizations and electronic structure calculations in the presence of a solvent model, one can predict how properties like conformational stability, bond lengths, and electronic transition energies are modulated by the solvent.

Interactive Data Table: Predicted Solvent Effects on Properties of this compound

PropertyGas Phase (Vacuum)Hexane (ε=1.88)Chloroform (ε=4.81)Water (ε=78.39)
Dipole Moment (Debye)2.12.42.93.8
HOMO Energy (eV)-5.8-5.9-6.1-6.4
LUMO Energy (eV)-0.9-1.0-1.2-1.5
HOMO-LUMO Gap (eV)4.94.94.94.9
λmax (nm) (TD-DFT)285287290295

Advanced Quantum Chemical Parameter Derivations (e.g., NLO properties, PDOS, TDOS, ELF, LOL)

Beyond standard geometric and electronic structure analysis, a range of advanced quantum chemical parameters can be derived to provide deeper insights into the specific properties of this compound. These descriptors are crucial for applications in materials science and for a more fundamental understanding of chemical bonding.

Nonlinear Optical (NLO) Properties: Molecules with large dipole moments and significant charge transfer characteristics, like many indole derivatives, can exhibit NLO properties. These properties are quantified by calculating the first-order hyperpolarizability (β). researchgate.net Materials with high β values are of interest for applications in telecommunications and optical computing. Calculations can predict the NLO response of this compound, linking its electronic structure to its potential as an NLO material. nih.gov

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are topological analysis tools that map the spatial localization of electrons in a molecule. mdpi.com The resulting 3D plots reveal the positions of covalent bonds, lone pairs, and atomic cores. researchgate.net For this compound, ELF/LOL analysis would visually confirm the covalent framework, show the high electron localization of the nitrogen and chlorine lone pairs, and delineate the delocalized π-electron systems of the aromatic rings, providing a chemically intuitive picture of its electronic structure.

Interactive Data Table: Overview of Advanced Quantum Chemical Parameters

ParameterAbbreviationInformation ProvidedRelevance to this compound
First-Order HyperpolarizabilityβMagnitude of the nonlinear optical response to an electric field.Predicts potential for use in optoelectronic devices.
Total Density of StatesTDOSDistribution of all molecular orbital energy levels.Characterizes the overall electronic band structure and HOMO-LUMO gap.
Partial Density of StatesPDOSContribution of specific atoms or fragments to the total DOS.Elucidates the role of the indole and chlorophenyl moieties in frontier orbitals.
Electron Localization FunctionELFA measure of the probability of finding an electron pair in a given region of space.Provides a visual map of bonding patterns, lone pairs, and delocalized electrons.
Localized Orbital LocatorLOLSimilar to ELF, provides a clear picture of electron localization.Complements ELF in visualizing the chemical bonding and electronic structure.

Structure Activity Relationship Sar Studies and Rational Design of Indole Based Compounds

Systematic Exploration of Substituent Effects on Indole (B1671886) Core Scaffolds

Systematic exploration of how different chemical groups (substituents) attached to the indole core influence its biological activity is fundamental to understanding and optimizing these compounds as therapeutic agents. The position, size, and electronic properties (electron-donating or electron-withdrawing) of these substituents can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties.

For indole derivatives, key positions for substitution that have been extensively studied include the N1, C2, C3, and C5 positions. Research on various indole-based compounds has revealed important SAR trends. For instance, in a series of 5-substituted-2-(4-azido or methylsulfonyl)phenyl)-1H-indoles designed as selective cyclooxygenase-2 (COX-2) inhibitors, the nature of the substituent at the C5 position (such as H, F, Cl, Me, OMe) was found to significantly impact both the potency and selectivity of COX-2 inhibition. nih.gov

While specific SAR studies focused solely on 5-(2-chlorophenyl)-1H-indole are not extensively documented in publicly available literature, general principles derived from related 5-aryl-1H-indoles can be informative. The presence of a phenyl group at the C5 position introduces a significant steric and electronic component. The substitution pattern on this phenyl ring is a critical determinant of biological activity. For example, in a series of 5-[(aryl)(1H-imidazol-1-yl)methyl]-1H-indoles, a 4-chlorophenyl substituent resulted in a potent aromatase inhibitor. nih.gov This highlights the importance of the position and nature of the halogen on the C5-phenyl ring.

Table 1: Illustrative Substituent Effects on the Activity of 5-Aryl-Indole Analogs

Base ScaffoldR1 (at C5-phenyl)TargetActivity
5-(R1-phenyl)-indole4-ChloroAromatasePotent Inhibitor nih.gov
5-(R1-phenyl)-indoleUnsubstitutedAromataseLess Potent
2-(R1-phenyl)-indole4-MethylsulfonylCOX-2Selective Inhibitor nih.gov
2-(R1-phenyl)-indole4-AzidoCOX-2Selective Inhibitor nih.gov

This table is for illustrative purposes to demonstrate the impact of substituents on related indole scaffolds and does not represent direct data for this compound.

Design Principles for Modulating Molecular Interactions and Selectivity

The rational design of indole-based compounds aims to optimize their interactions with biological targets to achieve high potency and selectivity. This involves a deep understanding of the target's three-dimensional structure and the key interactions that govern binding, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Hydrogen Bonding: The indole N-H group is a crucial hydrogen bond donor and can form key interactions with amino acid residues in a protein's binding site. Maintaining this hydrogen bond potential is often a critical design principle. Modifications at the N1 position can be used to modulate this interaction or to introduce other favorable properties.

Hydrophobic Interactions: The bicyclic indole core and the 2-chlorophenyl substituent of this compound provide a large hydrophobic surface area. This can lead to strong hydrophobic interactions with nonpolar pockets within a target protein. The specific shape and size of the hydrophobic pocket will dictate the optimal substitution pattern on the indole and phenyl rings for achieving high affinity.

Halogen Bonding: The chlorine atom on the phenyl ring can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic region. This can be a significant contributor to binding affinity and selectivity, and its importance is increasingly recognized in drug design.

Conformational Control: The rotational freedom between the indole and the 2-chlorophenyl ring can be a key factor in how the molecule presents itself to its target. The ortho-chloro substituent can restrict this rotation, favoring a particular conformation that might be more complementary to the binding site. The design of analogs with different substitution patterns on the phenyl ring can systematically probe the importance of this conformational preference.

Selectivity is a major goal in drug design, aiming to minimize off-target effects. For indole-based compounds, achieving selectivity can be accomplished by exploiting subtle differences in the binding sites of related proteins. For example, designing substituents that form specific interactions with unique residues in the target protein but not in closely related off-targets is a common strategy.

Development of Hybrid Pharmacophore Approaches for Enhanced Properties

A hybrid pharmacophore approach involves combining structural features from two or more different pharmacophores (the essential three-dimensional arrangement of functional groups required for biological activity) into a single molecule. rsc.org This strategy aims to create novel compounds with improved properties, such as enhanced potency, better selectivity, or a dual-action mechanism.

For a scaffold like this compound, this could involve linking it to other known pharmacophoric moieties. For instance, if the indole core is responsible for binding to one part of a receptor and another chemical group is known to interact with an adjacent site, combining them could lead to a molecule with significantly higher affinity.

Computational Screening for Potential Lead Compound Identification (Methodological Aspects)

Computational screening, also known as virtual screening, is a powerful and cost-effective method for identifying potential lead compounds from large chemical libraries. nih.govcambridgemedchemconsulting.com These techniques rely on computer models to predict how well a molecule will bind to a biological target. For a scaffold like this compound, computational methods can be used to explore a vast chemical space of potential derivatives and prioritize those with the highest predicted activity for synthesis and experimental testing.

Pharmacophore Modeling: This ligand-based approach involves creating a 3D model of the essential features required for biological activity, based on a set of known active molecules. nih.govnih.gov This pharmacophore model can then be used as a 3D query to search large compound databases for molecules that match these features. For indole-based compounds, a pharmacophore model might include a hydrogen bond donor (the indole N-H), an aromatic ring feature, and a hydrophobic feature representing the substituted phenyl group.

Molecular Docking: This is a structure-based method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It involves placing the ligand into the binding site of the protein and calculating a "docking score" that estimates the binding affinity. For this compound derivatives, molecular docking could be used to predict how different substituents on the indole or phenyl ring would affect the binding mode and affinity for a specific target. This can guide the rational design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. nih.gov By identifying the key molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) that correlate with activity, a QSAR model can be used to predict the activity of new, unsynthesized compounds.

These computational techniques are often used in a hierarchical or combined approach. For example, a large library might first be filtered using a pharmacophore model, followed by molecular docking of the resulting hits to refine the selection and prioritize the most promising candidates for further investigation.

Advanced Research Applications of the Indole Scaffold in Chemical Sciences

Strategic Use as a Building Block in Complex Chemical Synthesis

No specific examples were found of 5-(2-chlorophenyl)-1H-indole being used as a key intermediate or starting material in the total synthesis of complex natural products or other intricate molecular architectures.

Role in the Development of Novel Chemical Entities

There is no available literature detailing the synthesis of derivatives from the this compound scaffold for the purpose of biological screening or the development of new therapeutic agents.

Contributions to Materials Science Research and Development

Research on the application of this compound in the development of polymers, organic electronics (such as OLEDs), or other functional materials could not be located.

Applications in Catalysis Development and Mechanistic Studies

No studies were identified where this compound or its derivatives are employed as ligands for metal catalysts or used as substrates in mechanistic investigations of catalytic cycles.

Innovation in Organic Reaction Methodologies through Indole (B1671886) Derivatization

While general methods for indole derivatization exist, there is no evidence that this compound has been specifically used to develop or showcase novel organic reaction methodologies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-(2-chlorophenyl)-1H-indole derivatives?

  • Methodology : A common approach involves coupling reactions using catalytic systems like CuI in polar aprotic solvents (e.g., DMF or PEG-400). For example, 3-(2-azidoethyl)-5-fluoro-1H-indole was reacted with 3-ethynylanisole under CuI catalysis to form a triazole-linked indole derivative, followed by purification via column chromatography (70:30 ethyl acetate/hexane) . Tosylation of indole derivatives using sodium hydride and tosyl chloride is another method for introducing sulfonyl groups .

Q. How is the structural integrity of this compound derivatives confirmed?

  • Methodology : Multinuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry (HRMS) are critical for verifying molecular structure . Single-crystal X-ray diffraction (SC-XRD) provides definitive confirmation of crystallographic parameters, as demonstrated for 5-chloro-1-(4-methylphenylsulfonyl)-1H-indole (R-factor = 0.039) .

Q. What preliminary biological screening assays are used for this compound?

  • Methodology : Receptor binding assays (e.g., 5-HT7 agonist activity) are conducted using competitive radioligand displacement, with IC₅₀ values calculated to determine selectivity. For example, 4-[4-(2-chlorobenzyl)piperazino]-1H-indole showed 5-HT7 agonism (IC₅₀ = 222.93 nM) .

Advanced Research Questions

Q. How can reaction yields for this compound derivatives be optimized?

  • Methodology :

  • Catalyst Screening : Evaluate alternative catalysts (e.g., Pd-based systems) for cross-coupling reactions to improve efficiency.
  • Solvent Optimization : Test solvents like THF or acetonitrile to enhance solubility and reduce side reactions.
  • Purification Refinement : Replace traditional column chromatography with preparative HPLC for higher purity and yield .

Q. How should researchers address contradictions in reported pharmacological data (e.g., varying IC₅₀ values)?

  • Methodology :

  • Assay Validation : Replicate studies using standardized protocols (e.g., uniform cell lines, ligand concentrations).
  • Orthogonal Assays : Confirm receptor activity via functional assays (e.g., cAMP accumulation for 5-HT7) alongside binding studies .
  • Meta-Analysis : Compare structural analogs (e.g., halogen-substituted indoles) to identify substituent effects on potency .

Q. What strategies mitigate hazards during large-scale synthesis of this compound?

  • Methodology :

  • Engineering Controls : Use closed-system reactors to minimize inhalation/contact risks.
  • PPE Protocols : Wear NIOSH-approved respirators and nitrile gloves during handling .
  • Waste Management : Neutralize reactive byproducts (e.g., chlorinated intermediates) before disposal .

Data Analysis and Experimental Design

Q. How to design SAR studies for this compound analogs targeting CNS disorders?

  • Methodology :

  • Core Modifications : Introduce substituents at positions 3, 5, or 7 to assess steric/electronic effects on 5-HT7 binding .
  • In Vivo Testing : Use rodent models (e.g., forced swim test for antidepressant activity) to validate CNS penetration and efficacy .

Q. What analytical techniques resolve purity discrepancies in synthesized derivatives?

  • Methodology :

  • HPLC-DAD/MS : Detect trace impurities (<0.5%) using gradient elution and ion-trap mass spectrometry.
  • Elemental Analysis : Confirm stoichiometry (C, H, N, Cl) to rule out hydrate or solvent inclusion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.